An In-Depth Technical Guide to 3-Phenylbutyric Acid: Chemical Properties and Structure
An In-Depth Technical Guide to 3-Phenylbutyric Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 3-Phenylbutyric acid. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the physicochemical characteristics, spectral data, and stereochemistry of 3-Phenylbutyric acid. Furthermore, it presents detailed experimental protocols for its synthesis, purification, and analysis, alongside visualizations of key biological pathways where it plays a role. All quantitative data is summarized in structured tables for ease of reference and comparison.
Chemical Properties and Structure
3-Phenylbutyric acid, also known as 3-phenylbutanoic acid, is a carboxylic acid containing a phenyl group at the third position of the butyric acid chain.[1] It exists as a solid at room temperature and has applications as an antibacterial agent and is a known bacterial xenobiotic metabolite.[1]
Physicochemical Properties
The fundamental physicochemical properties of 3-Phenylbutyric acid are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference |
| IUPAC Name | 3-phenylbutanoic acid | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Melting Point | 37 - 39 °C | [1] |
| Boiling Point | 94-95 °C at 0.3 mmHg | |
| Density | 1.069 g/mL at 20 °C | |
| pKa | Data available in IUPAC Digitized pKa Dataset | [1] |
| LogP | 2.18 | [1] |
Solubility
3-Phenylbutyric acid exhibits solubility in various organic solvents and is sparingly soluble in water. Detailed solubility information is crucial for its application in various experimental settings.
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Chloroform | Soluble | |
| Water | Sparingly soluble |
Stereochemistry
3-Phenylbutyric acid possesses a chiral center at the third carbon atom and therefore exists as two enantiomers: (R)-3-Phenylbutyric acid and (S)-3-Phenylbutyric acid. The stereochemistry significantly influences its biological activity.
| Enantiomer | Specific Rotation ([α]D) | Reference |
| (R)-3-Phenylbutyric acid | -57±2° (c=1 in benzene) | |
| (S)-3-Phenylbutyric acid | +57±2° (c=1 in benzene) |
Spectral Data
Spectral analysis is essential for the identification and characterization of 3-Phenylbutyric acid. Key spectral data are summarized below.
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum shows characteristic peaks corresponding to the aromatic and aliphatic protons.
-
δ 7.35-7.20 (m, 5H): Phenyl group protons.
-
δ 3.30 (m, 1H): Methine proton (CH).
-
δ 2.65 (d, 2H): Methylene protons (CH₂).
-
δ 1.30 (d, 3H): Methyl protons (CH₃).
-
δ 11.5 (br s, 1H): Carboxylic acid proton (COOH).[2]
¹³C NMR (CDCl₃): The carbon NMR spectrum provides information on the carbon framework of the molecule.
-
δ 178.5: Carboxylic acid carbon (COOH).
-
δ 144.0: Phenyl carbon attached to the butyl chain.
-
δ 128.6, 126.5, 126.3: Phenyl carbons.
-
δ 43.5: Methylene carbon (CH₂).
-
δ 36.5: Methine carbon (CH).
-
δ 21.5: Methyl carbon (CH₃).
Mass Spectrometry (EI): The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns.
-
m/z 164 (M⁺): Molecular ion.
-
m/z 105: [C₆H₅CHCH₃]⁺ fragment.
-
m/z 91: [C₇H₇]⁺ fragment (tropylium ion).[3]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of 3-Phenylbutyric acid, designed to be replicable in a laboratory setting.
Synthesis of 3-Phenylbutyric Acid via Reformatsky Reaction
The Reformatsky reaction provides a reliable method for the synthesis of β-hydroxy esters, which can be subsequently converted to the desired carboxylic acid.[4][5]
Materials:
-
Acetophenone
-
Ethyl bromoacetate
-
Activated Zinc dust
-
Anhydrous diethyl ether or THF
-
10% Sulfuric acid
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place zinc dust. Add a small crystal of iodine and gently heat until the purple vapor disappears to activate the zinc.
-
Reaction Setup: Allow the flask to cool to room temperature and add anhydrous diethyl ether.
-
Addition of Reactants: A mixture of acetophenone and ethyl bromoacetate (1:1.1 molar ratio) is dissolved in anhydrous diethyl ether and placed in the dropping funnel.
-
Initiation: Add a small portion of the reactant mixture to the zinc suspension and warm the flask gently to initiate the reaction, which is indicated by the disappearance of the brown iodine color and the onset of gentle reflux.
-
Reaction Progression: Add the remainder of the reactant mixture dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30 minutes.
-
Hydrolysis: Cool the reaction mixture in an ice bath and hydrolyze by the slow addition of 10% sulfuric acid with vigorous stirring until the zinc salts are dissolved.
-
Work-up: Separate the ethereal layer and extract the aqueous layer with two portions of diethyl ether. Combine the ethereal extracts and wash successively with 10% sulfuric acid, water, 5% sodium bicarbonate solution, and finally with water.
-
Drying and Solvent Removal: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the diethyl ether by distillation.
-
Saponification: Reflux the resulting crude ethyl 3-hydroxy-3-phenylbutanoate with an excess of 10% aqueous sodium hydroxide solution for 1 hour.
-
Dehydration and Hydrogenation (Conceptual): The resulting β-hydroxy acid is then subjected to dehydration to yield 3-phenyl-2-butenoic acid, followed by catalytic hydrogenation to obtain 3-phenylbutyric acid. Note: A detailed, readily available protocol for this specific two-step conversion from the β-hydroxy ester was not found in the provided search results. The following is a generalized representation.
-
Final Acidification: After hydrogenation, the reaction mixture is cooled and acidified with concentrated hydrochloric acid to precipitate 3-phenylbutyric acid.
Purification of 3-Phenylbutyric Acid
2.2.1. Recrystallization
Procedure:
-
Solvent Selection: Choose a suitable solvent in which 3-phenylbutyric acid is soluble at high temperatures and poorly soluble at low temperatures (e.g., a mixture of water and ethanol, or petroleum ether).
-
Dissolution: Dissolve the crude 3-phenylbutyric acid in a minimum amount of the hot solvent.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated funnel to remove insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
2.2.2. Vacuum Distillation
For liquid or low-melting solid samples, vacuum distillation is an effective purification method.
Procedure:
-
Apparatus Setup: Assemble a vacuum distillation apparatus.
-
Distillation: Place the crude 3-phenylbutyric acid in the distillation flask. Heat the flask gently under reduced pressure.
-
Fraction Collection: Collect the fraction that distills at the boiling point of 3-phenylbutyric acid at the given pressure (e.g., 94-95 °C at 0.3 mmHg).
Analytical Methods
2.3.1. High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Instrumentation: HPLC system with a chiral stationary phase column and a UV detector.
Typical Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25 °C.
2.3.2. Gas Chromatography (GC) Analysis
For GC analysis, derivatization of the carboxylic acid group is often necessary to increase volatility.
Derivatization (Esterification):
-
Dissolve a small amount of 3-phenylbutyric acid in methanol.
-
Add a few drops of concentrated sulfuric acid.
-
Reflux the mixture for 1-2 hours.
-
After cooling, neutralize the solution and extract the methyl ester with a suitable organic solvent.
GC Conditions:
-
Column: A capillary column suitable for fatty acid methyl esters (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector and Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 250 °C).
Signaling Pathways and Biological Relevance
3-Phenylbutyric acid and its derivatives are implicated in various biological processes. This section visualizes two key pathways.
Metabolism of 3-Phenylbutyric Acid by Rhodococcus rhodochrous PB1
The bacterium Rhodococcus rhodochrous PB1 can metabolize 3-phenylbutyric acid enantioselectively. The (R)-enantiomer serves as a carbon and energy source, while the (S)-enantiomer is co-metabolized.
Caption: Enantioselective metabolism of 3-Phenylbutyric acid by Rhodococcus rhodochrous PB1.
Phenylbutyrate-Induced Cellular Senescence via the Akt/p21(WAF1) Signaling Pathway
Phenylbutyrate, a related compound, has been shown to induce cellular senescence through the modulation of the Akt/p21(WAF1) signaling pathway. This pathway is critical in cell cycle regulation.
Caption: Phenylbutyrate-induced cellular senescence through the Akt/p21(WAF1) pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of 3-Phenylbutyric acid.
References
- 1. 3-Phenylbutyric acid | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN107903175A - The preparation method of ethyl benzoylacetate - Google Patents [patents.google.com]
- 3. 3-Phenylbutyric acid [webbook.nist.gov]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
